molecular formula C11H12O3 B095094 Ethyl 3-phenylglycidate CAS No. 121-39-1

Ethyl 3-phenylglycidate

Cat. No. B095094
CAS RN: 121-39-1
M. Wt: 192.21 g/mol
InChI Key: GOMAKLPNAAZVCJ-UHFFFAOYSA-N
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Description

Ethyl 3-phenylglycidate is a compound of interest in the field of organic chemistry, particularly due to its utility in the synthesis of various pharmaceuticals, including the Taxol C-13 side chain. The compound is characterized by the presence of an epoxide group and a phenyl group, making it a versatile intermediate for chemical transformations.

Synthesis Analysis

The synthesis of ethyl 3-phenylglycidate can be achieved through different methods. One approach involves the bioresolution production of (2R,3S)-ethyl-3-phenylglycidate using a newly isolated Galactomyces geotrichum ZJUTZQ200 strain, which contains an epoxide hydrolase. This method provides high enantioselectivity for the chiral phenylglycidate synthon, which is crucial for the synthesis of pharmaceuticals like Taxol's side chain . Another method for synthesizing ethyl 3-phenylglycidate is the Darzens condensation, which has been used to produce trans-ethyl 3,4,5-trimethoxyphenylglycidate, with its configuration deduced from NMR analysis .

Molecular Structure Analysis

The molecular structure of ethyl 3-phenylglycidate includes an ethyl ester group and an epoxide ring adjacent to a phenyl ring. The stereochemistry of this compound is significant, as different enantiomers and diastereomers can be synthesized and have different chemical properties and reactivities. For instance, the (2R,3S)-enantiomer of ethyl 3-phenylglycidate has been synthesized with high enantioselectivity using the aforementioned biocatalytic method .

Chemical Reactions Analysis

Ethyl 3-phenylglycidate undergoes various chemical reactions, including ring-opening reactions. For example, it can be opened stereo- and regioselectively with trifluoromethylsulfonamide under solid-liquid heterogeneous conditions, producing ethyl (2R,3S)-3-N(trifluoromethanesulfonyl)amino-2-hydroxy-3-phenylpropionate . Additionally, the oxiran ring-opening reactions of ethyl 3,4,5-trimethoxyphenylglycidate with alkylamines and ammonia have been found to proceed with cleavage exclusively at the aryl-substituted oxiran carbon .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-phenylglycidate are influenced by its functional groups. The epoxide ring is a reactive site for nucleophilic attack, which is a key aspect of its chemical behavior. The decomposition mechanism of ethyl 3-phenyl glycidate has been studied using density functional theory (DFT) and MP2 methods, revealing that the ethyl side of the ester can be eliminated as ethylene through a concerted six-membered cyclic transition state . The compound's reactivity towards different nucleophiles and under various conditions has been explored to optimize its use in synthetic applications .

Scientific Research Applications

  • Conformational Analysis : Shipman et al. (2011) studied the rotational spectrum of ethyl 3-phenylglycidate using chirped-pulse Fourier transform microwave spectroscopy. They found five conformers of this molecule and determined the carbon backbone structures for the most populated conformers. This study is significant for understanding the molecular geometry and long-range dispersive interactions in ethyl 3-phenylglycidate (Shipman et al., 2011).

  • Flavor Intensity and Separation of Isomers : Mosandl (1977) reported the separation of cis and trans isomers of ethyl 3-phenylglycidate. The cis-component exhibited a more intense and finer flavor compared to the isomer mixture. This research is essential for applications in food flavoring and aroma substances (Mosandl, 1977).

  • Chemical Synthesis and Stereochemistry : Penso et al. (2001) described the stereo- and regioselective opening of ethyl cis- and trans-3-phenylglycidates with trifluoromethylsulfonamide. Their research focused on producing specific stereoisomers, important for chemical synthesis applications (Penso et al., 2001).

  • Synthesis of Pharmaceutical Intermediates : Zhou Zhong-qiang (2005) conducted research on the synthesis of erythro-N-benzoyl-3-phenylisoserine, an intermediate for pharmaceutical applications, using ethyl trans-3-phenylglycidate. This study is crucial for the development of drugs and pharmaceuticals (Zhou Zhong-qiang, 2005).

  • Enantioselective Epoxide Hydrolase Activity : Li et al. (2003) isolated a Pseudomonas sp. with enantioselective epoxide hydrolase activity towards ethyl 3-phenylglycidate. This study is significant for biotechnological applications, such as the production of enantiomerically pure compounds (Li et al., 2003).

  • Mutagenicity Testing in Food Flavors : Wild et al. (1983) studied the mutagenic properties of artificial flavoring substances, including ethyl 3-phenylglycidate, using various tests. This research is vital for ensuring the safety of food flavoring agents (Wild et al., 1983).

Safety And Hazards

Ethyl 3-phenylglycidate may cause an allergic skin reaction . It is moderately toxic by ingestion . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

ethyl 3-phenyloxirane-2-carboxylate
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InChI

InChI=1S/C11H12O3/c1-2-13-11(12)10-9(14-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3
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InChI Key

GOMAKLPNAAZVCJ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1C(O1)C2=CC=CC=C2
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Molecular Formula

C11H12O3
Record name ETHYL-3-PHENYLGLYCIDATE
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DSSTOX Substance ID

DTXSID8025886
Record name Ethyl 2,3-epoxy-3-phenylpropionate
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Molecular Weight

192.21 g/mol
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Physical Description

Ethyl-3-phenylglycidate appears as clear pale yellow or yellow liquid. (NTP, 1992), Colorless to pale yellow liquid with a strong fruity odor like strawberries; [HSDB], Clear, Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry
Record name ETHYL-3-PHENYLGLYCIDATE
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Boiling Point

509 to 518 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992), 100 °C
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Record name ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE
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Solubility

Slightly soluble (1-10 mg/ml) (NTP, 1992), 1:6 IN 70% ALCOHOL; 1:1 IN 80% ALCOHOL, Insoluble in water; Soluble in ether, oils, Soluble (in ethanol)
Record name ETHYL-3-PHENYLGLYCIDATE
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Density

1.122 (NTP, 1992) - Denser than water; will sink, 1.120-1.128 @ 25/25 °C, 1.120-1.125
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Product Name

Ethyl 3-phenylglycidate

Color/Form

COLORLESS TO PALE-YELLOW LIQUID

CAS RN

121-39-1, 54276-44-7
Record name ETHYL-3-PHENYLGLYCIDATE
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Record name Ethyl 3-phenyloxirane-2-carboxylate
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Melting Point

less than 32 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
HO House, JW Blaker, DA Madden - Journal of the American …, 1958 - ACS Publications
… ) rearrangement of ethyl |3-phenylglycidate has been shown to … this pattern is the conversion of ethyl /3-phenylglycidate (la) to ethyl -… anomalous behavior of ethyl /3-phenylglycidate (la) …
Number of citations: 36 pubs.acs.org
G Chuchani, M Tosta, A Rotinov… - Journal of physical …, 2004 - Wiley Online Library
… a nearly 2.9 times faster for rate than ethyl 3-phenylglycidate (Table 7). This result is surpris… -3-phenylglycidate compared with ethyl 3-phenylglycidate suggests that the more concerted …
Number of citations: 3 onlinelibrary.wiley.com
C Wei, J Ling, H Shen, Q Zhu - Molecules, 2014 - mdpi.com
… ZJUTZQ200 strain containing an epoxide hydrolase was used to resolve racemic ethyl 3-phenylglycidate (rac-EPG) for producing (2R,3S)-ethyl-3-phenylglycidate ((2R,3S)-EPG). G. …
Number of citations: 12 www.mdpi.com
K Kogure, K Nakagawa, H Fukawa - Agricultural and Biological …, 1976 - jstage.jst.go.jp
The acid-catalyzed rearrangement of 3-alkyl-3-phenylglycidic esters with ethyl, propyl or isopropyl substituents at 3-position (Ib, Ic and Id) gave substituted 2-hydroxy-3-butenoic esters (…
Number of citations: 4 www.jstage.jst.go.jp
AA Rearrangement_of_o-Ketoesters - Xerox University Microfilms … - search.proquest.com
The acid-catalyzed isomerization of o-ketoesters to 8-ketoesters could be explained by mechanisms similar to those operating in the acid-catalyzed rearrangement of aldehydes and …
Number of citations: 0 search.proquest.com
JT Przybytek - 1972 - search.proquest.com
Introduction Although the oxirane ring it self shows a very low absor bance at 25^ nm, due presumably to tail absorption of an n+ o# tra n sitio n, products have been observed In the …
Number of citations: 3 search.proquest.com
C Li, Q Liu, X Song, D Ding, A Ji, Y Qu - Biotechnology letters, 2003 - Springer
… hydrolase activity to ethyl 3-phenylglycidate. Cells grown on sucrose and suspended in 10% (v/v) dimethyl formamide as co-solvent produced (2R,3S) ethyl 3-phenylglycidate with 95% …
Number of citations: 24 link.springer.com
DA Agdeppa - 1975 - search.proquest.com
… Their findings revealed that the isomerization of ethyl 3-phenylglycidate 76a gave the pyruvic ester 77a, not the previously reported ethyl 2-formylphenylacetate 84a. Moreover, they also …
Number of citations: 3 search.proquest.com
K Harada - The Journal of Organic Chemistry, 1966 - ACS Publications
… In this study, ethyl /3-phenylglycidate was synthesized by the Darzens’ method, and the ester was converted to its potassium salt (I) by treatment with alcoholic potassium hydroxide. The …
Number of citations: 29 pubs.acs.org
C Tilch, PS Elias - Mutation Research/Genetic Toxicology, 1984 - Elsevier
EPG and an in vitro digest of EPG by pepsin and pancreatin simulating mammalian digestion have been examined for genotoxicity in 4 mutagenicity tests employing different genetic …
Number of citations: 17 www.sciencedirect.com

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